

# Application Notes and Protocols for Measuring DC371739 Efficacy in Hamsters

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

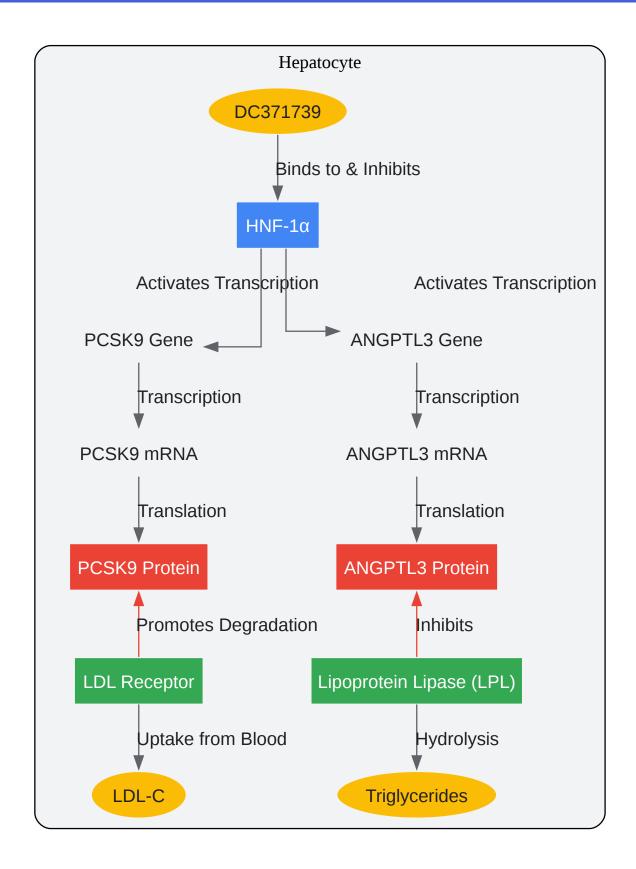
#### Introduction

**DC371739** is a novel, orally bioavailable small molecule that has demonstrated significant lipid-lowering effects in preclinical hamster models. Its mechanism of action involves binding to the transcription factor HNF- $1\alpha$ , which in turn impedes the transcription of proprotein convertase subtilisin/kexin type 9 (PCSK9) and angiopoietin-like protein 3 (ANGPTL3). This dual inhibition leads to a simultaneous reduction in plasma levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG). These application notes provide a summary of the efficacy data and detailed protocols for evaluating **DC371739** in a hamster model of hyperlipidemia.

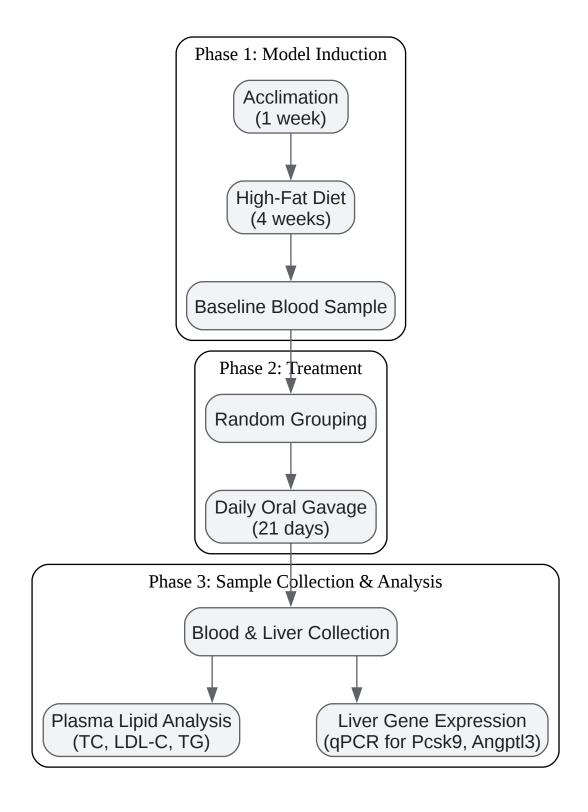
## **Mechanism of Action: Signaling Pathway**

**DC371739** exerts its lipid-lowering effects through a distinct mechanism compared to other known lipid-lowering agents. By binding to HNF- $1\alpha$ , it prevents this transcription factor from initiating the expression of PCSK9 and ANGPTL3 genes. The reduction in PCSK9 leads to increased recycling of the LDL receptor (LDLR) to the hepatocyte surface, enhancing the clearance of LDL-C from the circulation. The downregulation of ANGPTL3 increases the activity of lipoprotein lipase (LPL), which hydrolyzes triglycerides in lipoproteins, leading to lower TG levels.









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 To cite this document: BenchChem. [Application Notes and Protocols for Measuring DC371739 Efficacy in Hamsters]. BenchChem, [2025]. [Online PDF]. Available at:



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